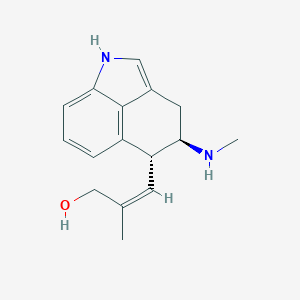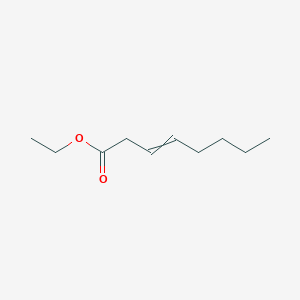
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol, also known as MPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of pro-inflammatory mediators.
Biochemische Und Physiologische Effekte
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to possess various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has also been shown to possess antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. However, the limitations of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol include its low solubility in water, which may limit its bioavailability and efficacy. Moreover, the toxicity and safety profile of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol have not been fully evaluated, which may limit its clinical applications.
Zukünftige Richtungen
The potential therapeutic applications of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol are vast, and future research should focus on elucidating its mechanism of action and identifying its molecular targets. Moreover, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol. Furthermore, the evaluation of the toxicity and safety profile of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol is essential for its clinical development.
Synthesemethoden
The synthesis of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol can be achieved through various methods, including the reaction of 5-mercapto-1,3,4-oxadiazole-2-thiol with 1-methylpiperidine-4-carboxaldehyde in the presence of a suitable catalyst. The resulting product can be purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to possess potent antitumor activity by inducing apoptosis and inhibiting cell proliferation. Inflammation is a key factor in the development of various diseases, and 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
Produktname |
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol |
|---|---|
Molekularformel |
C8H13N3OS |
Molekulargewicht |
199.28 g/mol |
IUPAC-Name |
5-(1-methylpiperidin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H13N3OS/c1-11-4-2-6(3-5-11)7-9-10-8(13)12-7/h6H,2-5H2,1H3,(H,10,13) |
InChI-Schlüssel |
DXKVSQPYUWEQNJ-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C2=NNC(=S)O2 |
Kanonische SMILES |
CN1CCC(CC1)C2=NNC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)


![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)






![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)